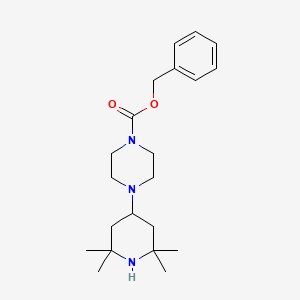
Benzyl 4-(2,2,6,6-tetramethylpiperidin-4-yl)piperazine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl 4-(2,2,6,6-tetramethylpiperidin-4-yl)piperazine-1-carboxylate is a complex organic compound that features a piperazine ring substituted with a benzyl group and a 2,2,6,6-tetramethylpiperidin-4-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 4-(2,2,6,6-tetramethylpiperidin-4-yl)piperazine-1-carboxylate typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with diethylene glycol.
Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction using benzyl chloride.
Addition of the 2,2,6,6-Tetramethylpiperidin-4-yl Group: This step involves the reaction of 2,2,6,6-tetramethylpiperidine with the piperazine ring, often facilitated by a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Benzyl 4-(2,2,6,6-tetramethylpiperidin-4-yl)piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the benzyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Benzyl chloride in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of corresponding ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
Benzyl 4-(2,2,6,6-tetramethylpiperidin-4-yl)piperazine-1-carboxylate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a stabilizer in polymer chemistry.
Biology: Investigated for its potential as a drug delivery agent due to its ability to cross biological membranes.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of Benzyl 4-(2,2,6,6-tetramethylpiperidin-4-yl)piperazine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the biological system in which it is used.
Comparison with Similar Compounds
Similar Compounds
4-Acetamido-2,2,6,6-tetramethylpiperidine-1-oxoammonium tetrafluoroborate: Known for its oxidative properties.
2,2,6,6-Tetramethylpiperidine-1-oxyl (TEMPO): Widely used as a stable free radical and in oxidation reactions.
1-(Benzyloxycarbonyl)piperazine: Similar structure but lacks the tetramethylpiperidinyl group.
Uniqueness
Benzyl 4-(2,2,6,6-tetramethylpiperidin-4-yl)piperazine-1-carboxylate is unique due to its combination of a benzyl group and a tetramethylpiperidinyl group, which imparts specific chemical and biological properties
Properties
Molecular Formula |
C21H33N3O2 |
|---|---|
Molecular Weight |
359.5 g/mol |
IUPAC Name |
benzyl 4-(2,2,6,6-tetramethylpiperidin-4-yl)piperazine-1-carboxylate |
InChI |
InChI=1S/C21H33N3O2/c1-20(2)14-18(15-21(3,4)22-20)23-10-12-24(13-11-23)19(25)26-16-17-8-6-5-7-9-17/h5-9,18,22H,10-16H2,1-4H3 |
InChI Key |
XSTQEYXMFNSMAX-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(CC(N1)(C)C)N2CCN(CC2)C(=O)OCC3=CC=CC=C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















